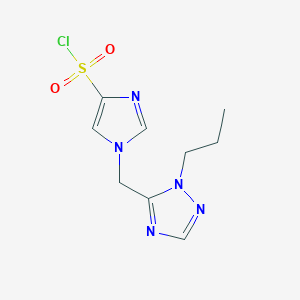
1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride is a complex organic compound that features both triazole and imidazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Propyl Group: The propyl group is introduced to the triazole ring through alkylation reactions.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately and then linked to the triazole ring.
Sulfonyl Chloride Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride undergoes various types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and imidazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Catalysts like palladium or copper are often employed under controlled temperatures.
Major Products Formed
Substitution Products: Various sulfonamide derivatives.
Oxidation Products: Oxidized triazole and imidazole derivatives.
Cyclization Products: Complex heterocyclic compounds.
Scientific Research Applications
1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in antifungal and antibacterial research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that contain nucleophilic sites.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction.
Comparison with Similar Compounds
Similar Compounds
- 1-Propyl-1H-1,2,4-triazol-5-amine
- 1-Hydroxymethyl-1,2,4-triazole
Uniqueness
1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride is unique due to its combined triazole and imidazole rings, along with the sulfonyl chloride group. This combination allows it to participate in a broader range of chemical reactions compared to its similar compounds.
Properties
Molecular Formula |
C9H12ClN5O2S |
|---|---|
Molecular Weight |
289.74 g/mol |
IUPAC Name |
1-[(2-propyl-1,2,4-triazol-3-yl)methyl]imidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H12ClN5O2S/c1-2-3-15-8(11-6-13-15)4-14-5-9(12-7-14)18(10,16)17/h5-7H,2-4H2,1H3 |
InChI Key |
XCUPPNAKCRFLHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC=N1)CN2C=C(N=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



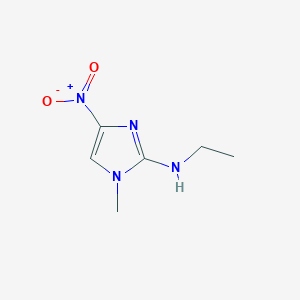


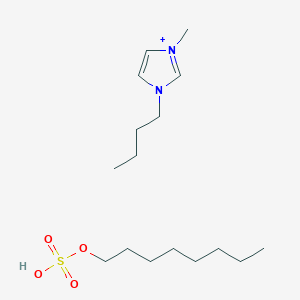

![2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole](/img/structure/B12816591.png)
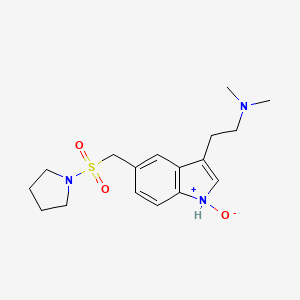

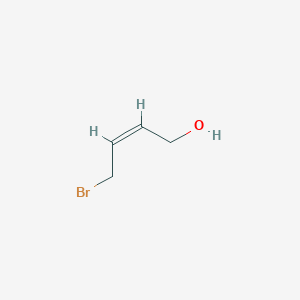
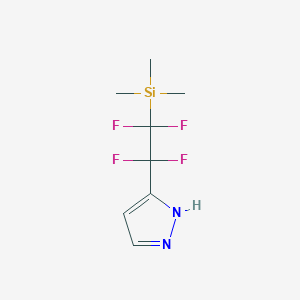
![(S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816617.png)


